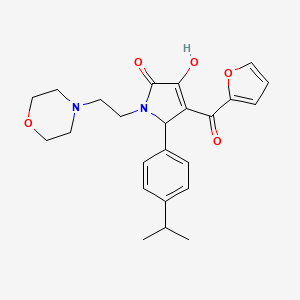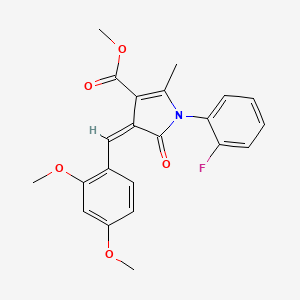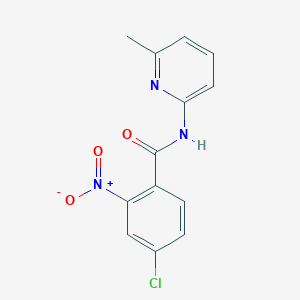![molecular formula C28H30N2OS B11636391 3-(2-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11636391.png)
3-(2-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-METHYLPHENYL)-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a spirocyclic system and multiple functional groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHYLPHENYL)-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE typically involves multi-step organic reactions. Common starting materials might include 2-methylphenyl derivatives and cyclohexanone derivatives. The synthesis could involve:
Step 1: Formation of the spirocyclic core through a cyclization reaction.
Step 2: Introduction of the 2-methylprop-2-en-1-ylsulfanyl group via a substitution reaction.
Step 3: Final modifications to introduce the quinazoline moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the aromatic ring.
Reduction: Reduction reactions could target the carbonyl group or the double bonds in the structure.
Substitution: Various substitution reactions could occur, especially at the aromatic ring or the spirocyclic system.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a catalyst or a ligand in various organic reactions.
Material Science:
Biology
Drug Development: The compound’s unique structure might make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biochemical Studies: Useful in studying biochemical pathways and interactions.
Medicine
Therapeutics: Potential use in developing new therapeutic agents for treating diseases.
Diagnostics: Could be used in diagnostic assays or imaging techniques.
Industry
Chemical Manufacturing: Applications in the synthesis of other complex organic molecules.
Pharmaceuticals: Use in the production of pharmaceutical intermediates or active ingredients.
Mechanism of Action
The mechanism of action of 3-(2-METHYLPHENYL)-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in disease pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-METHYLPHENYL)-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE
- 3-(2-METHYLPHENYL)-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE
Properties
Molecular Formula |
C28H30N2OS |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
3-(2-methylphenyl)-2-(2-methylprop-2-enylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C28H30N2OS/c1-19(2)18-32-27-29-25-22-13-7-6-12-21(22)17-28(15-9-4-10-16-28)24(25)26(31)30(27)23-14-8-5-11-20(23)3/h5-8,11-14H,1,4,9-10,15-18H2,2-3H3 |
InChI Key |
ZJRUPOJROHCWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B11636324.png)

![2,5-Pyrrolidinedione, 3-[[2-(4-chlorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11636327.png)
![1-Benzyl-4-(5-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)piperazine](/img/structure/B11636328.png)
![3-Amino-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11636334.png)
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11636344.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11636345.png)
![methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11636352.png)
![3-Methyl-1-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11636358.png)

![N-tert-butyl-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11636362.png)
![3-hydroxy-1-(2-methylbenzyl)-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11636368.png)

![N-[4-(dimethylamino)phenyl]-2-methylbenzamide](/img/structure/B11636388.png)
